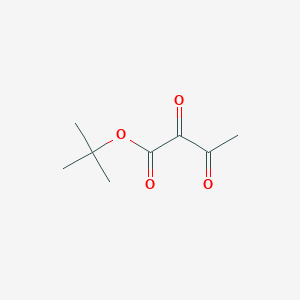

Tert-butyl 2,3-dioxobutanoate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

31108-35-7 |

|---|---|

Formule moléculaire |

C8H12O4 |

Poids moléculaire |

172.18 g/mol |

Nom IUPAC |

tert-butyl 2,3-dioxobutanoate |

InChI |

InChI=1S/C8H12O4/c1-5(9)6(10)7(11)12-8(2,3)4/h1-4H3 |

Clé InChI |

LRUWQFVUXMRECG-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)C(=O)OC(C)(C)C |

SMILES canonique |

CC(=O)C(=O)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2,3 Dioxobutanoate

Direct Chemical Synthesis Pathways

Direct chemical synthesis provides the most conventional and varied approaches to tert-butyl 2,3-dioxobutanoate. These methods often begin with readily available precursors and employ oxidation, condensation, or acylation strategies.

Oxidation of Substituted β-Keto Esters and Related Precursors (e.g., dimethyldioxirane-mediated oxidations)

A primary route for synthesizing α-keto esters like this compound involves the oxidation of the α-methylene group in the corresponding β-keto ester, tert-butyl acetoacetate (B1235776).

One effective method employs an Oxone/aluminum trichloride (B1173362) system in an aqueous medium. lookchem.com The reaction is believed to proceed through the formation of an α-hydroxy dicarbonyl intermediate, which is then further oxidized to the final 1,2-dicarbonyl product. lookchem.com The use of AlCl₃ as a Lewis acid activator is crucial for the reaction to proceed efficiently; experiments without the Lewis acid showed no oxidation even after 24 hours. lookchem.com This approach is notable for its high yields, short reaction times, and environmentally favorable conditions. lookchem.com

Another powerful oxidizing agent used for this transformation is dimethyldioxirane (B1199080) (DMDO). DMDO can be generated in situ from Oxone and acetone. fgcu.edu A three-step synthesis starting from commercially available tert-butyl acetoacetate utilizes a diazo transfer reaction, followed by C-silylation, and finally an oxo transfer mediated by DMDO to yield a related silyl (B83357) glyoxylate. fgcu.edu This sequence highlights the utility of DMDO in generating α-oxo functionality from activated methylene (B1212753) compounds. fgcu.edu

Table 1: Oxidation of Tert-butyl Acetoacetate with Oxone/AlCl₃ lookchem.com

| Precursor | Oxidizing System | Reaction Time | Yield (%) |

|---|---|---|---|

| Tert-butyl acetoacetate | Oxone (2.1 equiv), AlCl₃ (2.3 equiv) | 10 min | 90 |

Condensation Reactions and Acylation Strategies

Condensation and acylation reactions are fundamental for constructing the carbon skeleton of this compound, often by first synthesizing its immediate precursor, tert-butyl acetoacetate.

A widely used industrial method for producing tert-butyl acetoacetate involves the acylation of tert-butanol (B103910) with diketene. google.com This reaction is typically catalyzed by a tertiary amine, such as 4-(tertiary amino)pyridine, under mild conditions. google.com The process is advantageous due to its high yields and the fact that the product often requires no further purification.

Table 2: Synthesis of Tert-butyl acetoacetate via Acylation google.com

| Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Tert-butanol, Diketene | 4-(tertiary amino)pyridine | Methylene chloride, 0–30°C | 85–92 |

The resulting tert-butyl acetoacetate is then subjected to oxidation as described in the previous section to yield the target dioxo compound. Additionally, tert-butyl acetoacetate can undergo further condensation reactions to build more complex structures. For instance, condensation with dimethyl formamide (B127407) dimethyl acetal (B89532) (DMF-DMA) yields a vinylogous amide, demonstrating the reactivity of the precursor's active methylene group. nih.gov

Carbonylation and Carboxylation Approaches

Carbonylation reactions, which introduce a carbonyl group (CO) into an organic molecule, represent a potential, though less documented, pathway to this compound. These reactions are typically catalyzed by transition metals, most notably palladium. acs.orgresearchgate.net

The general principle involves the reaction of an organic halide or triflate with carbon monoxide and an alcohol in the presence of a palladium catalyst to form an ester. acs.org For instance, palladium-catalyzed tert-butoxycarbonylation has been successfully applied to 2,2,2-trifluoroacetimidoyl iodides to produce tert-butyl iminoesters. researchgate.net This demonstrates the feasibility of forming tert-butyl esters via carbonylation. A hypothetical route to this compound could involve the carbonylation of a tert-butyl α-halo-α-oxocarboxylate or a related substrate. However, specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, suggesting that oxidation and condensation pathways are currently more synthetically practical.

Chemoenzymatic and Biocatalytic Preparations

While direct enzymatic synthesis of this compound is not common, the compound and its analogs are important substrates in chemoenzymatic processes. These methods leverage the high selectivity of enzymes, particularly for producing chiral molecules that are valuable pharmaceutical intermediates. mdpi.comillinois.edu

The primary application of biocatalysis in this context is the stereoselective reduction of one of the ketone functionalities. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are frequently employed to asymmetrically reduce diketo esters to their corresponding chiral hydroxy-keto esters with high enantiomeric excess. researchgate.netacs.org For example, the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate, a related diketone, to tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is efficiently catalyzed by an alcohol dehydrogenase from Lactobacillus kefir (LkADH). researchgate.net This enzymatic step is crucial in the synthesis of cholesterol-lowering drugs like atorvastatin (B1662188) and rosuvastatin. researchgate.net

Similarly, engineered carbonyl reductases have been developed for the stereoselective reduction of various keto esters, forming key chiral intermediates for statins. mdpi.comillinois.edu These biocatalytic steps are often integrated into multi-step chemical syntheses, creating powerful chemoenzymatic routes to complex active pharmaceutical ingredients. illinois.edu

Table 3: Example of Biocatalytic Reduction of a Related Diketo Ester researchgate.net

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Tert-butyl 6-chloro-3,5-dioxohexanoate | Alcohol Dehydrogenase (Lactobacillus brevis) | (5S)-5-hydroxy-3-oxo product | >99.5% |

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. Several of the methodologies discussed for preparing this compound align with these principles.

The oxidation of tert-butyl acetoacetate using the Oxone/AlCl₃ system is considered an environmentally benign process due to its use of water as a solvent and the stability and low toxicity of Oxone as an oxidizing agent. lookchem.com Biocatalytic methods are inherently green. mdpi.com The enzymatic reduction of diketo esters is performed in aqueous media under ambient temperature and pressure, which significantly reduces energy consumption and avoids the use of hazardous reagents and solvents often required in traditional chemical reductions. mdpi.com

Furthermore, techniques like microwave-assisted synthesis, which can significantly shorten reaction times and improve yields, are considered green alternatives to conventional heating. researchgate.net The Regitz diazo-transfer reaction to form precursors like tert-butyl 2-diazo-3-oxobutanoate can be effectively carried out using microwave irradiation. researchgate.netresearchgate.net

Solvent-Free Methods

A key objective of green chemistry is the reduction or elimination of volatile organic solvents. While no specific solvent-free method for the synthesis of this compound is detailed in the reviewed literature, the principle is widely applied in other areas of organic synthesis. For example, base-catalyzed Michael additions have been successfully performed in swift, solvent-free reactions using only catalytic amounts of base. rsc.org This demonstrates the potential for developing similar solvent-free condensation or acylation routes for the precursors of this compound, which would further enhance the environmental profile of its synthesis. rsc.org

Catalyst Development for Sustainable Synthesis

The advancement of sustainable chemical manufacturing relies heavily on the development of innovative catalytic systems that improve efficiency, reduce waste, and operate under environmentally benign conditions. For the synthesis of this compound, catalyst development has largely concentrated on the efficient production of its key precursor, tert-butyl 3-oxobutanoate (also known as tert-butyl acetoacetate), and the subsequent catalyzed functionalization at the C2 position. The principles of green chemistry, such as the use of recyclable catalysts, solvent-free conditions, and biocatalysis, are central to these modern synthetic strategies.

A significant breakthrough in the synthesis of tert-butyl 3-oxobutanoate involves the use of organocatalysts. Specifically, 4-(dimethylamino)pyridine (DMAP) has proven to be a highly effective catalyst for the reaction between tert-butyl alcohol and diketene. google.com This method offers substantial improvements over traditional approaches that used catalysts like sodium acetate (B1210297). The DMAP-catalyzed process proceeds under mild conditions (50-60 °C) and provides a near-quantitative yield (98.6%) of a clear, high-purity product without the formation of the colored byproducts seen in older methods. google.com

| Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%) | Product Quality | Citation |

| 4-(Dimethylamino)pyridine | 50 - 60 | 1 | 98.6 | Colorless, Clear | google.com |

| Anhydrous Sodium Acetate | 60 - 115 | 2.5 | 80 | Blackish Brown | google.com |

Biocatalysis and Flow Chemistry

Biocatalysis represents a frontier in sustainable synthesis, offering high selectivity and mild reaction conditions. While direct biocatalytic synthesis of this compound is not widely documented, related processes demonstrate the potential of this approach. For instance, the bioreduction of the precursor, tert-butyl 3-oxobutanoate, has been successfully achieved using immobilized yeast cells in a continuous flow system. rsc.org This method yields the corresponding β-hydroxyester with exceptional enantiomeric purity (>99% ee) and significantly reduces reaction times compared to batch processes. rsc.org The use of immobilized enzymes packed in columns allows for continuous operation and easy separation of the catalyst from the product stream, embodying key principles of green engineering.

Heterogeneous Catalysis

The development of recyclable heterogeneous catalysts is another cornerstone of sustainable synthesis. For the broader class of β-keto esters, silica-supported boric acid (SiO₂–H₃BO₃) has been identified as an efficient and recyclable catalyst for transesterification reactions under solvent-free conditions. rsc.org This system demonstrates high yields (87–95%) and the catalyst can be recovered and reused for up to five cycles without a notable decrease in its activity. rsc.org However, it is important to note a limitation of this specific method: it is ineffective for reactions involving tert-butyl alcohol, likely due to the steric hindrance of the bulky tert-butyl group, which prevents the formation of the necessary reaction intermediate. rsc.org

Catalysis for C2-Functionalization

Due to a lack of available scientific research and detailed experimental data specifically on this compound, it is not possible to generate a thorough and informative article that adheres to the strict requirements of the provided outline. Searches for detailed research findings on the keto-enol tautomerism, nucleophilic additions, and electrophilic activation of this specific compound did not yield sufficient information to create the requested scientifically accurate content and data tables.

General chemical principles can be applied to predict the reactivity of this compound; however, without specific experimental data from peer-reviewed literature, any generated article would be speculative and would not meet the authoritative and data-driven requirements of the user's request. The user's strict instruction to focus solely on "this compound" and to include detailed research findings prevents the use of analogous compounds or theoretical discussions without empirical evidence.

Therefore, a scientifically rigorous article on the "Fundamental Reactivity and Mechanistic Investigations of this compound" as outlined cannot be produced at this time. Further experimental research on this compound would be necessary to provide the level of detail requested.

Fundamental Reactivity and Mechanistic Investigations of Tert Butyl 2,3 Dioxobutanoate

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of tert-butyl 2,3-dioxobutanoate under acidic and basic conditions is governed by the interplay of its constituent functional groups: the tert-butyl ester, the α-keto group (at C2), and the β-keto group (at C3). The presence of the adjacent carbonyl groups significantly influences the acidity of the C4 protons and the electrophilicity of the carbonyl carbons.

Acid-Catalyzed Transformations:

Under acidic conditions, this compound can undergo several transformations. The most prominent of these is keto-enol tautomerism, where a proton can be reversibly added to either the C2 or C3 carbonyl oxygen, followed by deprotonation at the C4 methyl group or the C-O bond of the enol, respectively. This equilibrium is fundamental to its reactivity.

A key acid-catalyzed reaction is transesterification. nih.gov While the bulky tert-butyl group provides some steric hindrance, treatment with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (like HCl or H₂SO₄) can lead to the exchange of the tert-butyl group for the corresponding alkyl group of the alcohol solvent. This proceeds via protonation of the ester carbonyl, followed by nucleophilic attack of the alcohol and subsequent elimination of tert-butanol (B103910). Anhydrous conditions are typically necessary to prevent competitive hydrolysis of the ester. nih.gov

Furthermore, the enol form of this compound can undergo acid-catalyzed dehydration to yield α,β-unsaturated esters. These unsaturated products are highly reactive intermediates, particularly as dienophiles in subsequent reactions like the Diels-Alder reaction.

Base-Catalyzed Transformations:

The most significant feature of this compound in the presence of a base is the acidity of the C4 protons. The electron-withdrawing effect of the two adjacent carbonyl groups facilitates deprotonation by a suitable base to form a stabilized enolate anion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

For instance, this enolate can undergo alkylation, acylation, and condensation reactions. In a process analogous to the Tsuji-Trost allylation, the enolate generated from a similar β-keto ester, tert-butyl 3-oxobutanoate, has been shown to react with allylic carbonates in the presence of a palladium catalyst. whiterose.ac.uk This highlights the utility of the base-generated enolate as a soft nucleophile for transition-metal-catalyzed cross-coupling reactions. whiterose.ac.uk The tert-butyl ester group is generally more resistant to base-catalyzed hydrolysis (saponification) compared to methyl or ethyl esters, a property that allows the enolate to be generated and reacted selectively without cleaving the ester group under carefully controlled conditions.

| Transformation Type | Catalyst/Reagent | Key Intermediate(s) | Product Type | Ref. |

| Acid-Catalyzed | ||||

| Transesterification | HCl or H₂SO₄ in ROH | Protonated Carbonyl | Methyl/Ethyl 2,3-Dioxobutanoate | nih.gov |

| Dehydration of Enol | Strong Acid (e.g., TFA) | Enol, Carbocation | Unsaturated Keto Ester | whiterose.ac.uk |

| Base-Catalyzed | ||||

| Enolate Formation | NaH, LDA, etc. | Stabilized Enolate Anion | Nucleophile for C-C bonds | whiterose.ac.uk |

| Allylation | Pd(PPh₃)₄, Allylic Carbonate | Enolate Anion | C4-Allylated Derivative | whiterose.ac.uk |

Pericyclic Reactions Involving the Dioxo Moiety

While this compound itself is not a typical substrate for pericyclic reactions, its dioxo moiety is crucial for the formation of highly reactive intermediates that readily participate in such transformations. The reactivity primarily stems from conjugated π-systems generated through enolization or subsequent elimination reactions, which are activated by one or both of the carbonyl groups. The main classes of pericyclic reactions involving derivatives of this compound are cycloadditions and sigmatropic rearrangements.

[4+2] Cycloadditions (Diels-Alder Type Reactions):

The most notable pericyclic reactivity involves the role of a derivative, tert-butyl 2-methylene-3-oxobutanoate, as a potent dienophile in hetero-Diels-Alder reactions. This α,β-unsaturated keto ester can be formed in situ and reacts with a diene in a [4+2] cycloaddition. For example, in a one-pot, multi-component reaction, a Biginelli dihydropyrimidinone intermediate reacts with formaldehyde (B43269) to generate a diene, which then undergoes a formal hetero-Diels-Alder reaction with ethyl 2-methylene-3-oxobutanoate, an analogue of the tert-butyl compound. frontiersin.org The reaction proceeds to form a complex pyrano[2,3-d]pyrimidine scaffold, demonstrating the high reactivity of the activated methylene (B1212753) group as a dienophile. frontiersin.org The electron-withdrawing keto and ester groups of the dienophile are essential for lowering the LUMO energy, thereby accelerating the cycloaddition.

researchgate.netresearchgate.net-Sigmatropic Rearrangements:

The enolate of this compound can participate in researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Ireland-Claisen rearrangement. This reaction typically involves the conversion of an allylic ester to its corresponding enolate (often as a silyl (B83357) ketene (B1206846) acetal), which then rearranges to form a γ,δ-unsaturated carboxylic acid derivative. In the context of α-keto esters, a mechanism involving sequential pericyclic reactions has been proposed for transformations involving silylene transfer. nih.gov The formation of an O-silylated enol ether from the α-keto ester sets the stage for an Ireland-Claisen rearrangement, which proceeds with a high degree of stereochemical control, allowing for the synthesis of complex α-hydroxy acids. nih.gov

| Pericyclic Reaction | Reacting Form of Butanoate | Role | Reaction Partner(s) | Product Class | Ref. |

| Hetero-Diels-Alder [4+2] | tert-Butyl 2-methylene-3-oxobutanoate (in situ) | Dienophile | Substituted Diene | Pyrano-fused Heterocycles | frontiersin.org |

| Ireland-Claisen researchgate.netresearchgate.net | Silyl Enol Ether of this compound | Allylic Ester Enolate | (Self-rearrangement) | γ,δ-Unsaturated α-Hydroxy Acid | nih.gov |

Transformative Reactions and Synthetic Utility of Tert Butyl 2,3 Dioxobutanoate

Alkylation and Acylation Reactions

Tert-butyl 2,3-dioxobutanoate, as a β-dicarbonyl compound, possesses a highly acidic α-proton, making the central methylene (B1212753) group a prime site for nucleophilic attack. This reactivity is the foundation for various alkylation and acylation reactions.

Enantioselective Alkylation via Phase-Transfer Catalysis

The asymmetric alkylation of β-keto esters is a powerful tool for constructing chiral molecules. Phase-transfer catalysis (PTC) has emerged as an effective method for achieving high enantioselectivity in these reactions. While research directly on this compound is limited, extensive studies on the closely related tert-butyl 2-benzoyloxy-3-oxobutanoate provide significant insights.

In this context, N-spiro chiral quaternary ammonium (B1175870) salts, derived from cinchona alkaloids, have proven to be highly effective catalysts. thieme-connect.com The reaction involves the generation of an enolate from the β-keto ester substrate by a base, such as potassium hydroxide (B78521) (KOH), which then forms an ion pair with the chiral PTC catalyst. This chiral ion pair reacts with an alkylating agent (e.g., benzyl (B1604629) bromide) to yield the α-alkylated product with controlled stereochemistry.

The choice of solvent, base, and catalyst structure is crucial for achieving high yield and enantiomeric excess (ee). For instance, the alkylation of tert-butyl 2-benzoyloxy-3-oxobutanoate with benzyl bromide using an N-spiro chiral quaternary ammonium bromide catalyst in toluene (B28343) with powdered KOH at low temperatures (-20 °C) has yielded the desired product with high enantioselectivity. thieme-connect.com This methodology provides a complementary approach to the asymmetric hydroxylation of α-alkyl-β-keto esters for creating chiral α-alkyl-α-hydroxy-β-keto esters. thieme-connect.com The use of cinchona-derived catalysts is also effective for the asymmetric α-alkylation of various cyclic β-keto esters and amides, yielding products with up to 98% ee. rsc.org

Table 1: Enantioselective Benzylation of tert-butyl 2-benzoyloxy-3-oxobutanoate via PTC (Data sourced from illustrative research findings) thieme-connect.com

| Catalyst Variant | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S,S)-1a | 25% aq. KOH | 0 | 72 | 79 |

| (S,S)-1c | Powdered KOH | -20 | 85 | 91 |

Regioselective Functionalization Strategies

The structure of this compound offers multiple reactive sites, making regioselectivity a key challenge. The molecule possesses two acidic protons at the α-position (C4) and potentially acidic protons at the γ-position (C4 methyl group). Controlling which position is functionalized is critical.

A primary strategy for achieving regioselective alkylation in β-keto esters involves the formation of a dianion. acs.orgaklectures.com The most acidic proton is the one on the α-carbon, between the two carbonyl groups (pKa ≈ 9-11). youtube.com Treatment with one equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) will deprotonate this position to form a monoenolate. The use of a second equivalent of a very strong base, such as n-butyllithium (n-BuLi) or LDA at low temperatures, can then remove a proton from the less acidic γ-position, generating a dianion.

Alkylation of this dianion species typically occurs with high regioselectivity. Hard electrophiles, like alkyl halides, will preferentially react at the more nucleophilic (softer) α-carbon. To achieve γ-alkylation, the α-position is first alkylated, and then a second alkylation step can be directed to the γ-position. This stepwise approach allows for the controlled introduction of different alkyl groups at specific locations. aklectures.com

Tandem Reactions Involving Alkylation/Acylation

Tandem or cascade reactions offer an efficient route to complex molecules by forming multiple bonds in a single pot. For β-keto esters like tert-butyl acetoacetate (B1235776) (a close analog of this compound), a tandem homologation-acylation sequence has been developed. nih.gov

This process begins with a Simmons-Smith type reaction using a zinc carbenoid (often generated from diethylzinc (B1219324) and diiodomethane), which results in homologation (insertion of a CH₂ group) and the formation of an intermediate zinc enolate. nih.gov This enolate can then be trapped in situ by an acylating agent, such as an anhydride (B1165640) or an acid chloride, to yield an α-acylated γ-keto carbonyl compound. This one-pot reaction constructs a 1,4-dicarbonyl system, which is a valuable precursor for synthesizing heterocycles like furans and pyrroles. nih.gov The efficiency of this tandem reaction can be influenced by the steric bulk of the acylating agent, with bulkier anhydrides sometimes providing higher yields. nih.gov

Transesterification Processes

Transesterification is a fundamental reaction for modifying the ester group of this compound, allowing for the exchange of the tert-butyl group with other alkyl or aryl groups. This transformation is valuable for altering the compound's properties or for subsequent synthetic steps.

Catalytic Transesterification for Ester Exchange

The transesterification of β-keto esters can be catalyzed by a range of systems, including acids, bases, and organocatalysts, often under mild conditions. nih.gov The kinetics of the reaction are typically slow, necessitating the use of a catalyst. nih.gov

Several modern catalytic methods have been developed for this purpose:

Arylboronic Acids: Lewis acidic arylboronic acids, particularly those with electron-withdrawing groups, are effective catalysts. It is proposed that they activate the β-keto ester by forming a six-membered chelated intermediate with both carbonyl oxygens, facilitating nucleophilic attack by an alcohol. ucc.ie

N-Bromosuccinimide (NBS): NBS has been reported as a neutral and efficient catalyst for the transesterification of β-keto esters under mild conditions. thieme-connect.com

Sulfamic Acid with Ionic Liquids: A combination of sulfamic acid (NH₂SO₃H) and an ionic liquid like 1-propyl-3-methylimidazolium chloride ([C₃MIm]Cl) acts as a synergetic and reusable catalytic system for this transformation. capes.gov.br

These methods offer broad functional group tolerance, allowing the reaction to be performed on complex molecules. nih.gov

Table 2: Catalytic Systems for Transesterification of β-Keto Esters

| Catalyst System | Key Features | Reference |

|---|---|---|

| Arylboronic Acids | Lewis acid catalysis; proceeds via 6-membered chelate. | ucc.ie |

| N-Bromosuccinimide (NBS) | Operates under neutral conditions. | thieme-connect.com |

| Sulfamic Acid / Ionic Liquid | Synergetic, recyclable catalytic medium. | capes.gov.br |

Chemo- and Stereoselective Transesterification

A significant advantage of the transesterification of β-keto esters is its inherent chemoselectivity. The reaction can selectively transform a β-keto ester group in the presence of other, less reactive ester types, such as simple alkyl esters or even α- or γ-keto esters. nih.gov This selectivity is attributed to the ability of the β-dicarbonyl moiety to form a stable six-membered enol or a chelated intermediate with the catalyst, which activates it for nucleophilic attack. nih.govucc.ie This allows for precise modification of multifunctional molecules.

While chemoselectivity is well-established, achieving stereoselective transesterification is more challenging and less documented for this specific reaction. However, enzymatic methods represent a powerful strategy for achieving stereocontrol in reactions involving dicarbonyl compounds. nih.gov Enzymes like yeast reductases can perform highly stereoselective reductions of keto groups. nih.gov While not a direct transesterification, enzymatic kinetic resolution, where one enantiomer of a racemic β-keto ester is selectively transformed, could potentially be applied to achieve stereocontrol, yielding an enantioenriched product.

Condensation and Annulation Reactions

The presence of two adjacent carbonyl groups and an enolizable α-proton makes this compound a prime candidate for condensation and annulation reactions, which are powerful methods for constructing cyclic and heterocyclic systems.

The 1,3-dicarbonyl-like reactivity of this compound enables its participation in classical multicomponent reactions for heterocycle synthesis.

One of the most prominent examples is the Hantzsch Pyridine (B92270) Synthesis . This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297). wikipedia.orgfiveable.metandfonline.com The reaction proceeds through a series of condensations and cyclization steps to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding aromatic pyridine. organic-chemistry.org In this context, this compound can serve as the β-dicarbonyl component. The reaction would involve an initial Knoevenagel condensation between the aldehyde and one equivalent of the diketoester, followed by a Michael addition of a second equivalent (in its enamine form) and subsequent cyclization and dehydration to yield a highly substituted dihydropyridine derivative.

Another significant reaction is the Paal-Knorr Pyrrole Synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to generate a substituted pyrrole. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While this compound is a 1,2-diketoester, it can be envisioned as a precursor to the necessary 1,4-dicarbonyl intermediate through an initial reaction, such as an aldol (B89426) addition with a ketone enolate, thereby extending its utility to this classic transformation.

The versatility of this compound allows for the synthesis of various heterocyclic cores, as summarized in the table below.

| Heterocycle Type | Synthetic Method | Reactants with this compound |

| Substituted Pyridines | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate |

| Substituted Pyrroles | Paal-Knorr Synthesis | Primary Amine/Ammonia (after conversion to a 1,4-dicarbonyl) |

| Substituted Furans | Paal-Knorr Synthesis | Dehydrating Acid (after conversion to a 1,4-dicarbonyl) |

Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, represent a highly efficient synthetic strategy. acs.orgnih.gov The reactive nature of this compound makes it an excellent substrate for such processes.

For instance, a domino reaction can be initiated by a Michael addition of the enolizable diketoester to an α,β-unsaturated compound. The resulting intermediate can then undergo an intramolecular cyclization, such as an aldol or Claisen-type condensation, to rapidly construct complex polycyclic systems. bohrium.com These reactions can form multiple new bonds and stereocenters in a single operation, showcasing high atom economy and synthetic efficiency. nih.gov The specific pathway and final product are dictated by the nature of the reaction partners and the conditions employed.

Reductive Transformations

The reduction of the carbonyl groups in this compound offers a pathway to valuable chiral building blocks, such as hydroxy esters and diols. The challenge lies in achieving selectivity between the two ketone carbonyls and the ester group.

The chemoselective reduction of one ketone group in the presence of the other and the ester is governed by both electronic and steric factors. nih.gov Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally effective for reducing ketones to alcohols. nih.govyoutube.com However, achieving selectivity between the C2 and C3 ketones in this compound requires careful choice of reagents.

The C3 ketone, being adjacent to a methyl group, is sterically less hindered than the C2 ketone, which is positioned between the other ketone and the bulky tert-butoxycarbonyl group. Therefore, sterically demanding reducing agents are expected to preferentially attack the C3 carbonyl. In contrast, less hindered reagents might show lower selectivity. The ester carbonyl is generally less reactive than ketones towards hydride reagents like NaBH₄, allowing for the selective reduction of the ketones. harvard.edu

| Reducing Agent | Predicted Selectivity (C3 vs. C2) | Rationale |

| Sodium Borohydride (NaBH₄) | Low to Moderate | Small, highly reactive hydride source, may show limited discrimination. orientjchem.org |

| Sodium Borohydride / CeCl₃ (Luche Reagent) | High for 1,2-reduction | Known for selectively reducing ketones in the presence of enones, enhancing C=O reactivity. acgpubs.org |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | High | A very bulky hydride source, expected to selectively attack the less sterically encumbered C3-ketone. |

The reduction of the prochiral ketone centers in this compound provides a direct route to chiral α- and β-hydroxy esters, which upon further reduction can yield chiral 1,2-diols. These diols are valuable synthons in natural product synthesis. nih.gov

Biocatalytic methods , using whole cells or isolated enzymes (ketoreductases), are particularly powerful for this transformation. nih.gov Studies on analogous substrates like ethyl 2-methyl-3-oxobutanoate have shown that fungal reductases can reduce the ketone with exceptional diastereoselectivity and enantioselectivity, producing specific stereoisomers of the corresponding hydroxy ester. nih.govnih.gov This approach often benefits from mild reaction conditions and high selectivity without the need for protecting groups.

Chemocatalytic asymmetric hydrogenation or transfer hydrogenation using chiral metal complexes, such as those based on Ruthenium-diamine catalysts, is another highly effective strategy. acs.org These catalysts can facilitate the stereocontrolled delivery of hydride to the carbonyl groups, leading to chiral alcohols with high enantiomeric excess (ee). youtube.com The stereochemical outcome (syn or anti for the resulting diol) can often be controlled by the choice of catalyst and reaction conditions.

| Catalytic System | Type | Expected Outcome |

| Ketoreductases (KREDs) / Whole Cells (e.g., S. cerevisiae) | Biocatalytic | High diastereo- and enantioselectivity for specific hydroxy ester isomers. nih.govnih.gov |

| Noyori-type Ru(II) Catalysts | Chemocatalytic (Transfer Hydrogenation) | High enantioselectivity in the reduction of both ketones to form chiral diols. acs.org |

| CBS (Corey-Bakshi-Shibata) Catalysts | Chemocatalytic | Enantioselective reduction of ketones, particularly effective for sterically differentiated ketones. youtube.com |

Oxidative Transformations and Rearrangements

Beyond reductions and condensations, this compound can undergo oxidative transformations that alter its carbon skeleton. A key reaction for 1,2-dicarbonyl compounds is oxidative cleavage.

This reaction involves the breaking of the C2-C3 bond to form two separate carboxylic acid fragments. Common reagents for this transformation include strong oxidants like periodate (B1199274) or permanganate. A milder and more environmentally benign alternative involves the use of aqueous sodium hypochlorite (B82951) or hydrogen peroxide in the presence of a suitable catalyst. tandfonline.comnih.govresearchgate.net For this compound, oxidative cleavage would be expected to break the bond between the two ketone groups, yielding tert-butyl oxalate (B1200264) and an acetic acid derivative. This transformation provides a method for degrading the butanoate chain into smaller, functionalized molecules.

Rearrangements of β-keto esters under basic or acidic conditions are also known, often involving enolate intermediates to form more stable products. askfilo.comaklectures.com While specific rearrangement studies on this compound are not widely reported, its structure suggests potential for complex intramolecular transformations under specific catalytic conditions.

Performed as a Building Block in Complex Molecular Scaffolds

Detailed research findings on the application of this compound in the construction of complex molecular frameworks are not available in the surveyed literature. While the structural motifs of a β-ketoester and a 1,2-dicarbonyl compound suggest potential utility in forming various heterocyclic and carbocyclic systems, specific examples of such transformations using this compound have not been reported.

Hypothetically, its 1,2-dicarbonyl functionality could be exploited in condensation reactions with 1,2-diamines to form quinoxalines or other diazines. The β-ketoester moiety could, in principle, participate in reactions such as the Hantzsch pyridine synthesis or Knorr pyrazole (B372694) synthesis. However, without specific literature examples, any discussion of its role as a building block would be purely speculative.

Table 1: Hypothetical Applications of this compound in Heterocyclic Synthesis

| Heterocyclic System | Potential Co-reactant | Plausible Reaction Type | Reported (Yes/No) |

| Quinoxalines | o-Phenylenediamines | Condensation | No |

| Pyridazines | Hydrazine | Condensation | No |

| Pyrazoles | Hydrazines | Knorr-type synthesis | No |

| Pyrimidines | Amidines/Urea | Biginelli-type reaction | No |

| Pyridones | Enamines/Enolates | Cyclocondensation | No |

Computational and Theoretical Chemistry Studies on Tert Butyl 2,3 Dioxobutanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For tert-butyl 2,3-dioxobutanoate, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. In related dicarbonyl compounds, the HOMO is often localized on the oxygen lone pairs, while the LUMO is typically a π* orbital associated with the C=O bonds. The presence of two adjacent carbonyl groups in this compound would likely lower the LUMO energy, making the molecule susceptible to nucleophilic attack.

Calculations of the electrostatic potential surface would reveal the distribution of charge within the molecule. The oxygen atoms of the carbonyl and ester groups would exhibit negative electrostatic potential, indicating their role as sites for electrophilic attack, while the carbonyl carbons would show positive potential, marking them as primary sites for nucleophilic attack. The bulky tert-butyl group would influence the electronic structure primarily through inductive effects and steric hindrance.

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds from DFT Calculations (Note: The data for this compound is illustrative, as specific literature values are not available. Data for related compounds are derived from general findings in computational studies.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -7.2 | -1.5 | 5.7 |

| Acetone | -6.9 | -1.1 | 5.8 |

| Diacetyl (2,3-Butanedione) | -7.0 | -1.8 | 5.2 |

| Tert-butyl acetoacetate (B1235776) | -6.8 | -0.9 | 5.9 |

Mechanistic Elucidation of Key Reaction Pathways

Theoretical chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its reactions with various nucleophiles and electrophiles.

For instance, in a nucleophilic addition reaction, computational methods can be used to model the approach of the nucleophile to one of the carbonyl carbons. By calculating the energies of transition states and intermediates along the reaction coordinate, the most favorable reaction pathway can be determined. This would help in understanding the regioselectivity of such reactions—that is, which of the two carbonyl groups is more likely to react. It is plausible that the C2 carbonyl is more electrophilic due to the electron-withdrawing effect of the adjacent ester group.

In reactions involving enolate formation, theoretical calculations can predict the relative acidities of the α-protons on the methyl group. This is crucial for understanding the compound's behavior in base-catalyzed reactions, such as aldol (B89426) condensations or alkylations. The transition states for these reactions can be located, and the corresponding activation energies calculated to predict reaction rates. Studies on related β-keto esters have shown that computational approaches can successfully model these transformations. rsc.org

Prediction of Reactivity and Selectivity

For example, Fukui functions or dual descriptor analysis can pinpoint the most nucleophilic and electrophilic centers in the molecule with high precision. This would be particularly useful in predicting the outcome of reactions with ambident nucleophiles or in complex reaction mixtures.

In the context of stereoselectivity, if a reaction creates a new chiral center, computational modeling can predict which stereoisomer will be preferentially formed. By calculating the energies of the diastereomeric transition states leading to the different products, the enantiomeric or diastereomeric excess can be estimated. This is of immense importance in synthetic chemistry, where control of stereochemistry is often a primary goal.

Conformational Analysis and Intermolecular Interactions

The dihedral angle between the two carbonyl groups is a key conformational feature. The relative orientation of these groups will be influenced by a balance of steric repulsion between the bulky tert-butyl group and the methyl group, and electronic effects such as dipole-dipole interactions. It is expected that the most stable conformer will adopt a geometry that minimizes these unfavorable interactions.

Furthermore, computational methods can model intermolecular interactions, such as how molecules of this compound interact with each other or with solvent molecules. This is crucial for understanding its properties in the condensed phase and for modeling its behavior in solution. Hydrogen bonding, van der Waals forces, and electrostatic interactions all play a role and can be accurately described using modern computational techniques. Studies on similar diketones have highlighted the importance of such interactions in determining their physical state and reactivity. nih.gov

In Silico Design of Novel Reaction Systems

Computational chemistry is not only a tool for analysis but also for design. In silico (computer-based) methods can be used to design new catalysts or reaction conditions to achieve a desired transformation involving this compound.

For example, if a specific, selective reduction of one of the carbonyl groups is desired, different catalyst-substrate complexes can be modeled computationally. By evaluating the binding energies and the activation barriers for the reaction with different catalysts, the most promising candidates can be identified for experimental validation. This approach has been successfully used in the design of catalysts for a wide range of organic reactions.

Moreover, computational screening of different reaction partners or conditions can accelerate the discovery of new synthetic methodologies. By predicting the outcome of various hypothetical reactions, computational chemistry can guide experimental efforts towards the most promising avenues, saving time and resources. For instance, in silico studies have been used to design β-keto ester derivatives with specific biological activities. nih.govmdpi.com

Advanced Applications and Emerging Research Frontiers for Tert Butyl 2,3 Dioxobutanoate

Catalysis by Tert-butyl 2,3-Dioxobutanoate or its Derivatives

The catalytic application of this compound itself has not been extensively reported. However, the broader class of 1,3-dicarbonyl compounds can participate in or influence catalytic processes. For instance, imidazolium (B1220033) hydroxides have been studied as catalysts for Michael additions involving 1,3-dicarbonyl compounds as donors. taylorandfrancis.com

More relevant is the photocatalytic C-H carboxylation of 1,3-dicarbonyl compounds with carbon dioxide, which can be promoted by nickel(II)-sensitized α-Fe2O3 nanoparticles. acs.org This reaction, which has been demonstrated with acetylacetone, methyl acetoacetate (B1235776), and ethyl acetoacetate, suggests a potential catalytic application for this compound in carbon capture and utilization strategies. acs.org

Development of Novel Reagents and Intermediates from the Compound

The reactivity of the dicarbonyl moiety in this compound makes it a valuable precursor for the generation of novel reagents and reactive intermediates. The Knoevenagel condensation of 1,3-dicarbonyl compounds with formaldehyde (B43269), for instance, generates a 2-methylene-1,3-dicarbonyl intermediate. acs.org This intermediate can act as a versatile synthon in various transformations, including Diels-Alder reactions and Michael additions, paving the way for the construction of complex molecular architectures. acs.org

Furthermore, the tert-butyl ester group itself can be a precursor to other functionalities. For example, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chloride intermediates in situ. organic-chemistry.org These can then be reacted with alcohols or amines to form a variety of esters and amides under mild conditions. organic-chemistry.org

The following table highlights some of the intermediates and reagents that can be generated from β-dicarbonyl compounds, indicating the potential transformations for this compound.

| Intermediate/Reagent | Method of Generation | Potential Applications | Reference |

| 2-Methylene-1,3-dicarbonyl | Knoevenagel condensation with formaldehyde | Diels-Alder reactions, Michael additions | acs.org |

| Acid Chlorides | Reaction with α,α-dichlorodiphenylmethane and SnCl₂ | Synthesis of esters and amides | organic-chemistry.org |

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages in terms of safety, efficiency, and scalability for many chemical transformations. The application of this technology to reactions involving dicarbonyl compounds is an active area of research. While specific studies on this compound in flow systems are not prominent, related processes have been successfully demonstrated.

For instance, the direct introduction of a tert-butoxycarbonyl group into organometallic reagents has been achieved under flow conditions using di-tert-butyl dicarbonate. beilstein-journals.org This method is more efficient and sustainable compared to traditional batch processes. beilstein-journals.org The synthesis of di-tert-butyl peroxide has also been optimized in a continuous-flow microreaction system, highlighting the potential for handling reactive intermediates and improving process safety. bohrium.com

The oxidation of isobutane (B21531) to tert-butyl hydroperoxide has been investigated in a microreactor, demonstrating that these systems can operate under conditions that would be hazardous in conventional batch reactors. researchgate.net Ritter reactions, which often require harsh conditions, have also been successfully performed in a simple microreactor setup using tert-butyl acetate (B1210297) as a carbocation source. cardiff.ac.uk These examples underscore the potential for developing safe and efficient processes involving this compound and its derivatives using flow chemistry.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular complexity in a convergent manner. 1,3-Dicarbonyl compounds are frequently employed as key components in MCRs for the synthesis of diverse heterocyclic scaffolds. researchgate.net

Condition-determined MCRs of 1,3-dicarbonyl compounds and formaldehyde have been developed to selectively produce different products from the same set of starting materials. acs.org For example, the reaction of a 1,3-dicarbonyl compound, formaldehyde, and 1,1-diphenylethylene (B42955) can yield either a dihydropyran or a C2-cinnamyl substituted 1,3-dicarbonyl compound depending on the reaction conditions. acs.org

Furthermore, novel MCRs involving isoquinoline (B145761) or phenanthridine, dimethyl acetylenedicarboxylate, and 1,3-dicarbonyl compounds have been reported to generate enaminoesters in good yields. proquest.com The enantioselective synthesis of 1,4-dicarbonyl compounds has also been achieved through α-carbonyl umpolung chemistry, demonstrating the versatility of dicarbonyl synthons in complex reaction cascades. nih.govacs.org

The following table provides examples of multicomponent reactions where 1,3-dicarbonyl compounds, as a class to which this compound belongs, are key reactants.

| Reaction Type | Reactants | Product | Reference |

| Dihydropyran synthesis | 1,3-Dicarbonyl, Formaldehyde, 1,1-Diphenylethylene | Densely substituted dihydropyran | acs.org |

| Enaminoester synthesis | Isoquinoline/Phenanthridine, DMAD, 1,3-Dicarbonyl | Enaminoesters | proquest.com |

| 1,4-Dicarbonyl synthesis | α-Hydroxy oxime ether, Silyl (B83357) ketene (B1206846) acetal (B89532) | Chiral 4-hydrazonoesters | acs.org |

Future Outlook and Directions in Tert Butyl 2,3 Dioxobutanoate Research

Exploration of Undiscovered Reactivity Modes

The unique structural feature of tert-butyl 2,3-dioxobutanoate, possessing adjacent ketone and α-ketoester functionalities, presents a rich playground for exploring novel chemical transformations. Future research will likely focus on harnessing the distinct reactivity of each carbonyl group and the interplay between them.

One promising avenue is the selective catalytic manipulation of the C2 and C3 carbonyls. While reductions of β-dicarbonyl compounds are known, the development of catalysts that can selectively reduce one carbonyl group over the other in an α,γ-diketo ester like this compound remains a significant challenge and an area ripe for investigation. Furthermore, the exploration of asymmetric catalysis will be crucial for accessing chiral building blocks derived from this prochiral molecule.

The acidic α-protons of the methylene (B1212753) group adjacent to the C3 carbonyl offer opportunities for a variety of C-C bond-forming reactions. pressbooks.pub Future work could explore novel alkylation, aldol (B89426), and Michael addition reactions under increasingly mild and selective conditions. The development of organocatalytic and photocatalytic methods for these transformations would represent a significant advance. acs.org Moreover, the potential for this compound to participate in multicomponent reactions to construct complex heterocyclic scaffolds in a single step is an exciting and largely untapped area of research. researchgate.net

Development of Highly Sustainable and Economical Synthetic Routes

Current synthetic methods for β-keto esters often rely on strong bases and stoichiometric reagents, which can generate significant waste and may not be economically viable on a large scale. colab.ws A key future direction will be the development of more sustainable and cost-effective synthetic routes to this compound and its derivatives.

The application of green chemistry principles will be paramount. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste. nih.gov Biocatalysis, employing enzymes or whole-cell systems, offers a highly attractive approach for the enantioselective synthesis of related β-keto esters and could be adapted for this compound. The use of flow chemistry is another promising strategy to improve the efficiency, safety, and scalability of its synthesis.

Recent advancements in electrochemical synthesis for related β-keto spirolactones highlight a potential green route. researchgate.net Exploring electrosynthesis for the production of this compound could offer a mild and reagent-free alternative to traditional methods.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., reductases, transaminases). |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Electrosynthesis | Avoidance of stoichiometric oxidants/reductants, use of green solvents. | Development of selective electrode materials and reaction conditions. |

| Catalysis with Earth-Abundant Metals | Reduced cost and toxicity compared to precious metal catalysts. | Design of efficient iron, copper, or manganese-based catalysts. chemrxiv.org |

Expansion into Materials Science Applications

The inherent reactivity of this compound makes it a valuable building block for the synthesis of novel polymers and functional materials. The dicarbonyl motif can be exploited to create polymers with unique properties and functionalities.

One area of exploration is the incorporation of this compound into polymer backbones to introduce specific functionalities. For instance, the keto groups can serve as sites for post-polymerization modification, allowing for the tuning of material properties. Research into the synthesis of in-chain keto-functionalized polymers has shown promise for creating materials with enhanced degradability. uni-konstanz.de

Furthermore, the tert-butyl ester group can be selectively cleaved under acidic conditions, providing a handle for creating acid-sensitive materials. This property could be utilized in the development of smart materials for applications such as drug delivery or responsive coatings. The synthesis of star-shaped polymers containing tert-butyl methacrylate (B99206) has demonstrated the potential of this approach.

| Material Application | Key Feature of the Compound | Potential Research Direction |

| Degradable Polymers | In-chain keto groups. | Copolymerization with other monomers to control degradation rates and material properties. |

| Functional Coatings | Reactive carbonyl groups. | Development of cross-linking strategies for durable and functional surface coatings. |

| Smart Materials | Acid-labile tert-butyl ester. | Design of stimuli-responsive materials for controlled release or sensing applications. |

| Specialty Monomers | Versatile chemical handle. | Synthesis of novel monomers for advanced polymerization techniques. |

Interdisciplinary Research Integrating the Compound's Chemistry

The full potential of this compound will be realized through collaborative research that bridges organic synthesis with other scientific disciplines.

In medicinal chemistry, β-dicarbonyl compounds are important scaffolds in the design of bioactive molecules. mdpi.com Investigating the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents. The tert-butyl group itself is a common motif in medicinal chemistry, and understanding its influence on pharmacokinetic properties is an active area of research. nih.govnih.gov

In the field of catalysis, derivatives of this compound could serve as novel ligands for metal catalysts. The dicarbonyl unit offers two potential coordination sites, which could lead to catalysts with unique selectivity and reactivity. The synthesis of hexadentate β-dicarbonyl ligands has shown their efficiency in chelation. nih.gov

The development of new analytical methods for the detection and quantification of dicarbonyl compounds is also an important area of interdisciplinary research, with implications for environmental and biological monitoring. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.